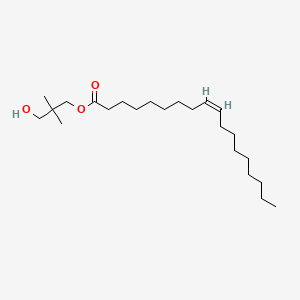
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol is a chemical compound that belongs to the class of fatty acid esters. This compound is formed by the esterification of 9-octadecenoic acid (commonly known as oleic acid) with 2,2-dimethyl-1,3-propanediol. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol typically involves the esterification reaction between 9-octadecenoic acid and 2,2-dimethyl-1,3-propanediol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to drive the reaction to completion. The product is then purified by distillation or recrystallization to obtain the desired ester in high purity.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of solid acid catalysts in industrial processes can also enhance the efficiency of the esterification reaction.
化学反应分析
Types of Reactions
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding epoxides or hydroxylated products.
Reduction: Reduction reactions can convert the ester into alcohols or alkanes.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Alcohols, alkanes.
Substitution: Amides, thioesters.
科学研究应用
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers due to its favorable physical properties.
作用机制
The mechanism by which 9-octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol exerts its effects depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and permeability. In chemical reactions, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
9-Octadecenoic acid, ester with glycerol: Another ester of 9-octadecenoic acid, commonly found in natural fats and oils.
9-Octadecenoic acid, ester with methanol: A simpler ester of 9-octadecenoic acid, used in biodiesel production.
9-Octadecenoic acid, ester with ethylene glycol: An ester with similar applications in the production of lubricants and surfactants.
Uniqueness
9-Octadecenoic acid (9Z)-, ester with 2,2-dimethyl-1,3-propanediol is unique due to the presence of the 2,2-dimethyl-1,3-propanediol moiety, which imparts distinct physical and chemical properties. This compound exhibits higher thermal stability and lower volatility compared to other esters of 9-octadecenoic acid, making it suitable for high-temperature applications.
属性
CAS 编号 |
67989-24-6 |
|---|---|
分子式 |
C23H44O3 |
分子量 |
368.6 g/mol |
IUPAC 名称 |
(3-hydroxy-2,2-dimethylpropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C23H44O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)26-21-23(2,3)20-24/h11-12,24H,4-10,13-21H2,1-3H3/b12-11- |
InChI 键 |
VVEKMBGQZPFARL-QXMHVHEDSA-N |
手性 SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C)(C)CO |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C)(C)CO |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Propan-2-yl 5-{[(4-tert-butylphenyl)carbonyl]amino}-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B14149865.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B14149871.png)

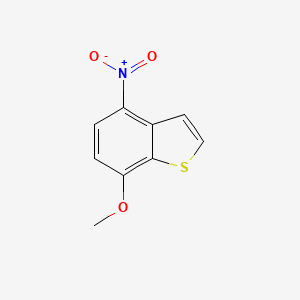

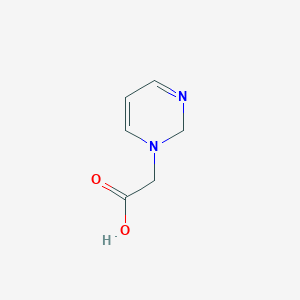
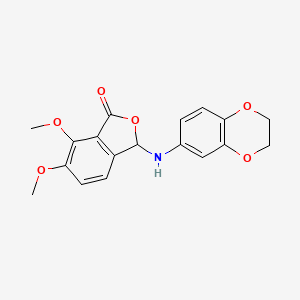
![(2R)-{[(5-fluoro-1-methyl-1H-indol-2-yl)carbonyl]amino}(phenyl)ethanoic acid](/img/structure/B14149908.png)
![6-(tert-Butyl)-2-(4-nitrophenyl)-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14149917.png)
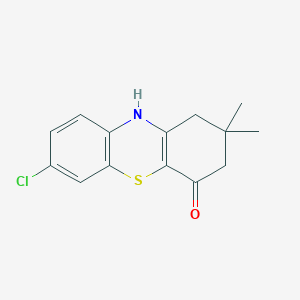
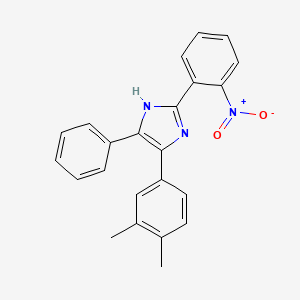

![5,6-dimethoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]-1H-indole-2-carboxamide](/img/structure/B14149936.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-N'-propan-2-ylmethanimidamide](/img/structure/B14149950.png)
